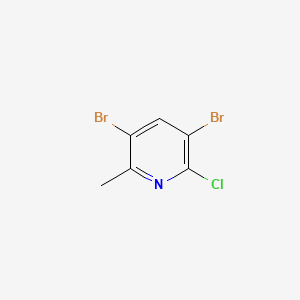

3,5-Dibromo-2-chloro-6-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

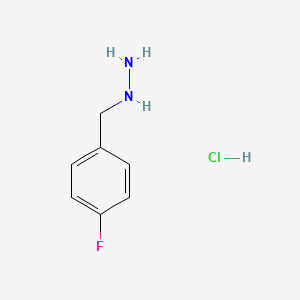

3,5-Dibromo-2-chloro-6-methylpyridine is a chemical compound . It is used in various applications and research .

Synthesis Analysis

The synthesis of 3,5-Dibromo-2-chloro-6-methylpyridine involves several steps . It can be synthesized from 2-fluoro-4-methylpyridine . Other methods of synthesis have also been reported .Molecular Structure Analysis

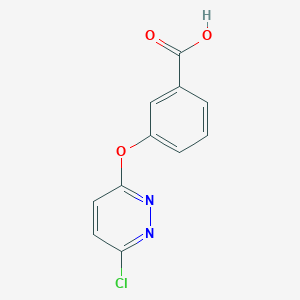

The molecular formula of 3,5-Dibromo-2-chloro-6-methylpyridine is C6H4Br2ClN . More detailed structural analysis can be obtained using techniques such as X-ray diffraction .Chemical Reactions Analysis

3,5-Dibromo-2-chloro-6-methylpyridine undergoes various chemical reactions . For example, it undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .Physical And Chemical Properties Analysis

3,5-Dibromo-2-chloro-6-methylpyridine is a solid at room temperature . It has a molecular weight of 285.36 g/mol . More detailed physical and chemical properties can be obtained from specific experiments .Aplicaciones Científicas De Investigación

Agrochemical Industry

3,5-Dibromo-2-chloro-6-methylpyridine: is utilized in the agrochemical industry for the synthesis of compounds that protect crops from pests. The compound’s derivatives are incorporated into pesticides due to their effectiveness in pest control .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for synthesizing various active pharmaceutical ingredients. Its derivatives are explored for their potential therapeutic effects and are used in the development of new drugs .

Material Science

The compound’s unique properties make it valuable in material science, particularly in the synthesis of functional materials. Researchers investigate its derivatives for creating new materials with specific desired properties .

Chemical Synthesis

3,5-Dibromo-2-chloro-6-methylpyridine: plays a crucial role as an intermediate in chemical synthesis. It is involved in the preparation of complex organic molecules through various synthetic pathways, including cross-coupling reactions .

Veterinary Medicine

This compound is also significant in veterinary medicine. Its derivatives are used in the formulation of veterinary products, contributing to the health and well-being of animals .

Crop Protection

Apart from its use in agrochemicals for pest control, 3,5-Dibromo-2-chloro-6-methylpyridine is also involved in crop protection strategies. It aids in the development of compounds that enhance crop resilience against environmental stressors .

Functional Materials

In the field of functional materials, the compound is researched for its potential to contribute to the development of new materials with specific functionalities. This includes materials with unique electrical, magnetic, or optical properties .

Safety And Hazards

Propiedades

IUPAC Name |

3,5-dibromo-2-chloro-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZAQZJMQIXSLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650314 |

Source

|

| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-chloro-6-methylpyridine | |

CAS RN |

1000018-58-5 |

Source

|

| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)